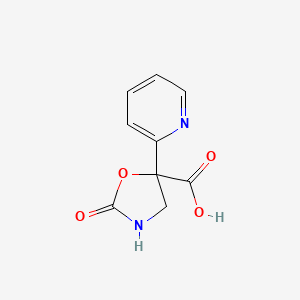
2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule belongs to the class of oxazolidines, which are known for their versatile properties and have been widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis by binding to the ribosome. This results in the prevention of the formation of the peptide bond, which is essential for the synthesis of bacterial proteins.
Biochemical and physiological effects:
Studies have shown that 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid exhibits significant antibacterial and antifungal activity, making it a promising candidate for the development of new drugs. It has also been shown to exhibit anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid in lab experiments include its ease of synthesis, high purity, and low toxicity. However, its limited solubility in water may pose a challenge in some experiments, and its potential reactivity with other chemicals should be taken into consideration.
Zukünftige Richtungen
The potential applications of 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid are vast, and there are several areas of research that could be explored in the future. One potential direction is the development of new drugs based on the antibacterial and antifungal properties of this molecule. Another area of research could be the use of 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid as a chiral auxiliary in asymmetric synthesis. Additionally, the anti-inflammatory properties of this molecule could be further studied for potential applications in the treatment of various inflammatory diseases.
Synthesemethoden
The synthesis of 2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid can be achieved through a simple and efficient method. One such method involves the reaction of 2-pyridinecarboxaldehyde and glycine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate, which is subsequently cyclized to form the desired oxazolidine.
Wissenschaftliche Forschungsanwendungen
2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this molecule has been shown to exhibit significant antibacterial and antifungal activity, making it a promising candidate for the development of new drugs. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
2-oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-7(13)9(5-11-8(14)15-9)6-3-1-2-4-10-6/h1-4H,5H2,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPUBVDJEZBILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-5-pyridin-2-yl-1,3-oxazolidine-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

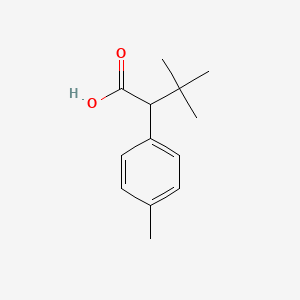
![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569334.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569337.png)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide](/img/structure/B2569338.png)

![(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2569342.png)

![4-Iodo-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2569344.png)
![3-butyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569345.png)
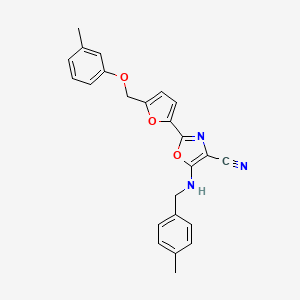
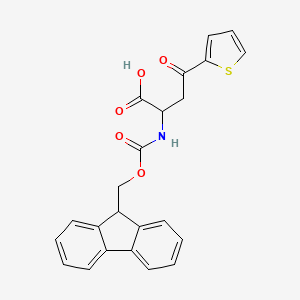
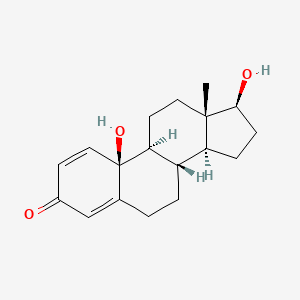
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2569353.png)